3-benzyl-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-benzyl-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.08782920 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
ERK1/2 Inhibitor Development
Studies on analogs of thiazolidinediones have shown their potential in developing substrate-specific ERK1/2 inhibitors. For instance, modifications in the substitution pattern on the phenyl ring of thiazolidinediones have been found to significantly improve their ability to inhibit cell proliferation and induce apoptosis in human leukemia cells. This suggests a pathway to new lead compounds for cancer therapy (Li et al., 2009).
Antidiabetic Activity
A series of thiazolidine-2,4-diones have been designed and synthesized, showing hypoglycemic activity in vitro and in vivo. These compounds, through structural modifications, have demonstrated effects on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mouse models, indicating their potential in treating diabetes (Oguchi et al., 2000).
Antiproliferative Activity
Novel derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. These studies highlight the compound's role in inhibiting the proliferation of cancer cells, with certain derivatives showing potent antiproliferative activity (Chandrappa et al., 2008).
Antimicrobial Activity
Research on thiazolidine-2,4-dione derivatives has also uncovered their potential in antimicrobial treatments. Synthesis of new derivatives has led to compounds displaying inhibitory activities against a range of pathogenic strains, including bacteria and fungi, indicating their utility in developing new antimicrobial agents (Stana et al., 2014).
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-3-11-26-17-10-9-16(12-18(17)25-2)13-19-20(23)22(21(24)27-19)14-15-7-5-4-6-8-15/h1,4-10,12-13H,11,14H2,2H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSPDOJAGWEDDU-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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